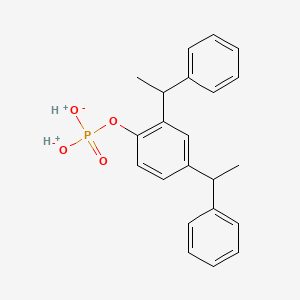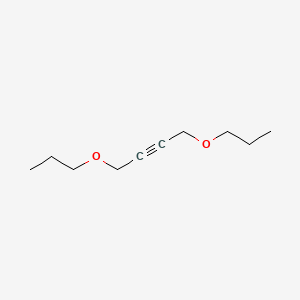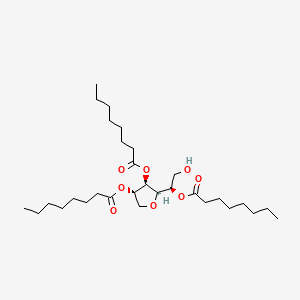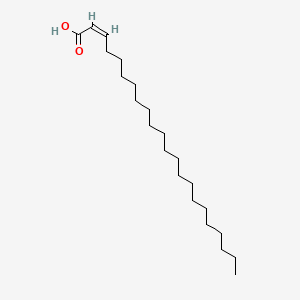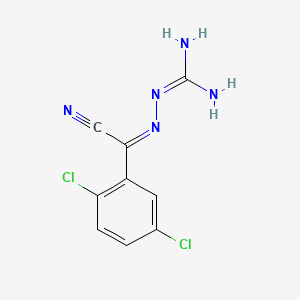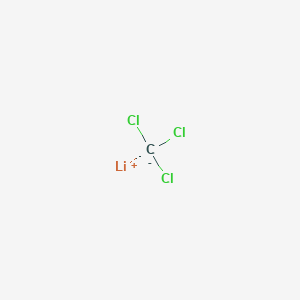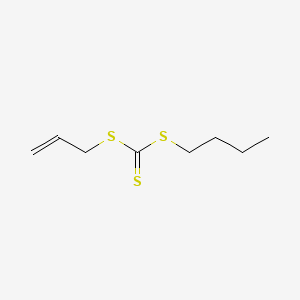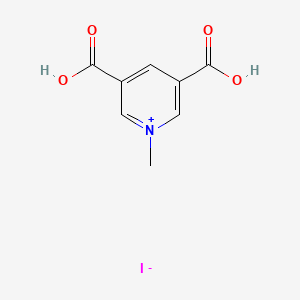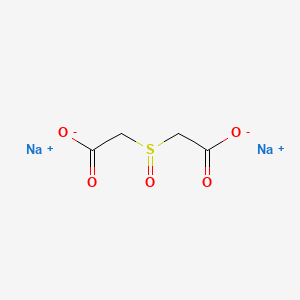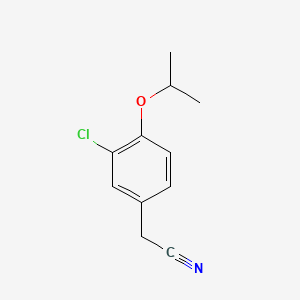
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C11H20O5. It is a clear, colorless to almost colorless liquid that is polar, hydrophilic, and has low volatility. This compound is used in various industrial applications due to its flexibility and dilution properties .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
化学反応の分析
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings, adhesives, and inks.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and thiols to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions are required, with common catalysts being hydrochloric acid or sodium hydroxide.
Major Products Formed
科学的研究の応用
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and inks.
Biology: It is used in the preparation of hydrogels for biomedical applications due to its hydrophilic nature.
Medicine: Research is ongoing into its use in drug delivery systems and tissue engineering.
Industry: It is used in UV-curable coatings for metal and wood, as well as in ink formulations.
作用機序
The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form radicals under UV light or heat, initiating a chain reaction that leads to the formation of polymers. These polymers can then be used in various applications, providing flexibility, adhesion, and durability .
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acrylate: Similar in structure but with fewer ethoxy groups, leading to different physical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Diethylene glycol monoethyl ether acrylate: Similar in structure but with different ether linkages, leading to variations in hydrophilicity and polymerization behavior.
Uniqueness
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is unique due to its multiple ethoxy groups, which provide enhanced hydrophilicity and flexibility. This makes it particularly suitable for applications requiring low volatility and high polarity .
特性
CAS番号 |
45180-95-8 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-3-11(12)16-10-9-15-8-7-14-6-5-13-4-2/h3H,1,4-10H2,2H3 |
InChIキー |
WPDXVLVDHUDHPC-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


